Nazartinib S-enantiomer
Overview
Description
EGF816 (S-enantiomer), also known as Nazartinib S-enantiomer, is a less active stereoisomer of Nazartinib. Nazartinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets mutant forms of EGFR, including those with the T790M resistance mutation. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGF816 (S-enantiomer) involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a chiral intermediate, followed by a series of coupling and cyclization reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of EGF816 (S-enantiomer) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product and ensure its enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
EGF816 (S-enantiomer) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Scientific Research Applications
EGF816 (S-enantiomer) has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of chiral separation and stereochemistry.
Biology: Investigated for its interactions with various biological targets, including mutant EGFR.
Medicine: Explored for its potential therapeutic effects in treating NSCLC with specific EGFR mutations.
Industry: Utilized in the development of new EGFR inhibitors and related compounds
Mechanism of Action
EGF816 (S-enantiomer) exerts its effects by irreversibly binding to mutant forms of EGFR, including the T790M resistance mutation. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound selectively targets mutant EGFR while sparing wild-type EGFR, reducing the risk of off-target effects .
Comparison with Similar Compounds
Similar Compounds
Nazartinib (EGF816): The parent compound of EGF816 (S-enantiomer), with higher activity against mutant EGFR.
Osimertinib: Another third-generation EGFR inhibitor targeting T790M mutations.
Rociletinib: A similar compound with activity against mutant EGFR, including T790M
Uniqueness
EGF816 (S-enantiomer) is unique due to its specific stereochemistry, which results in lower activity compared to its R-enantiomer. This property makes it valuable in studying the effects of stereochemistry on biological activity and in developing new chiral drugs with improved selectivity and efficacy .
Properties
IUPAC Name |
N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMMMLWIABWRKL-OEMHODTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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